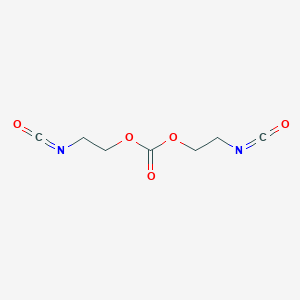

bis(2-isocyanatoethyl) carbonate

描述

bis(2-isocyanatoethyl) carbonate (CAS: 13025-29-1) is a carbonate ester containing two isocyanatoethyl functional groups. Its molecular formula is C₇H₈N₂O₅, with a molecular weight of 200.17 g/mol . The compound is highly reactive due to the presence of isocyanate (-NCO) groups, which participate in polyaddition reactions, making it valuable in polymer chemistry, particularly in polyurethane synthesis.

属性

CAS 编号 |

13025-29-1 |

|---|---|

分子式 |

C7H8N2O5 |

分子量 |

200.15 g/mol |

IUPAC 名称 |

bis(2-isocyanatoethyl) carbonate |

InChI |

InChI=1S/C7H8N2O5/c10-5-8-1-3-13-7(12)14-4-2-9-6-11/h1-4H2 |

InChI 键 |

DZYFUUQMKQBVBY-UHFFFAOYSA-N |

SMILES |

C(COC(=O)OCCN=C=O)N=C=O |

规范 SMILES |

C(COC(=O)OCCN=C=O)N=C=O |

其他CAS编号 |

13025-29-1 |

Pictograms |

Irritant |

同义词 |

Bis(2-isocyanatoethyl) carbonate |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-isocyanato-, carbonate (2:1) (ester) typically involves the reaction of ethanol with phosgene to form ethyl chloroformate, which is then reacted with an isocyanate compound. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of ethanol, 2-isocyanato-, carbonate (2:1) (ester) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents can also play a crucial role in the industrial synthesis of this compound.

化学反应分析

Types of Reactions: bis(2-isocyanatoethyl) carbonate can undergo various chemical reactions, including:

Hydrolysis: Reaction with water to form ethanol and carbon dioxide.

Aminolysis: Reaction with amines to form urea derivatives.

Alcoholysis: Reaction with alcohols to form carbonate esters.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.

Aminolysis: Requires amines and may be catalyzed by acids or bases.

Alcoholysis: Involves alcohols and may require a catalyst such as an acid or base.

Major Products Formed:

Hydrolysis: Ethanol and carbon dioxide.

Aminolysis: Urea derivatives.

Alcoholysis: Carbonate esters.

科学研究应用

bis(2-isocyanatoethyl) carbonate has several scientific research applications, including:

Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

Materials Science: Utilized in the production of polymers and other advanced materials.

Industrial Chemistry: Employed in the manufacture of coatings, adhesives, and sealants.

作用机制

The mechanism of action of ethanol, 2-isocyanato-, carbonate (2:1) (ester) involves its reactivity with nucleophiles such as water, amines, and alcohols. The isocyanate group is highly reactive and can form stable bonds with these nucleophiles, leading to the formation of various derivatives. The carbonate group can also participate in reactions, contributing to the compound’s versatility in chemical synthesis.

相似化合物的比较

Key Properties :

- Toxicity : Oral and dermal LD₅₀ values in rats are 1830 µL/kg and >12 mL/kg , respectively, classifying it as a poison by ingestion and skin contact .

- Decomposition: When heated, it emits toxic nitrogen oxides (NOₓ) .

- Applications : Primarily used in crosslinking agents for coatings, adhesives, and elastomers due to its dual isocyanate functionality.

Comparison with Similar Compounds

Structural Analogs: Carbonate Esters with Different Substituents

Table 1: Structural and Physical Properties Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| bis(2-isocyanatoethyl) carbonate | 13025-29-1 | C₇H₈N₂O₅ | 200.17 | Isocyanatoethyl | Not reported | Not reported |

| bis(2-phenoxyethyl) carbonate | 22855-36-3 | C₁₇H₁₈O₅ | 302.33 | Phenoxyethyl | 434.1 | 1.173 |

| di(2-ethylhexyl) carbonate | 14858-73-2 | C₁₇H₃₄O₃ | 286.45 | 2-ethylhexyl | Not reported | 0.923 (at 20°C) |

| bis(2-methoxyethyl) carbonate | 626-84-6 | C₇H₁₄O₅ | 178.18 | Methoxyethyl | Not reported | Not reported |

| bis(2-chloroethyl) carbonate | 623-97-2 | C₅H₈Cl₂O₃ | 187.02 | Chloroethyl | Not reported | Not reported |

Key Observations :

- Reactivity: bis(2-isocyanatoethyl) carbonate is more reactive than non-isocyanate analogs due to its -NCO groups, enabling urethane/urea bond formation .

- Thermal Stability: bis(2-phenoxyethyl) carbonate has a high boiling point (434.1°C) due to aromatic phenoxy groups, whereas aliphatic analogs like di(2-ethylhexyl) carbonate exhibit lower density and volatility .

- Substituent Effects : Chloroethyl (bis(2-chloroethyl) carbonate) and methoxyethyl groups reduce molecular weight and alter solubility compared to isocyanatoethyl derivatives .

Functional Group Analogs: Other Isocyanate-Containing Compounds

Table 2: Functional Group Comparison

| Compound Name | CAS | Molecular Formula | Key Functional Groups | Toxicity (Oral LD₅₀, Rat) | Applications |

|---|---|---|---|---|---|

| bis(2-isocyanatoethyl) carbonate | 13025-29-1 | C₇H₈N₂O₅ | Isocyanate, carbonate | 1830 µL/kg | Polyurethane crosslinker |

| methylene bisphenyl isocyanate | 101-68-8 | C₁₅H₁₀N₂O₂ | Isocyanate, aromatic | Not reported | Rigid foams, adhesives |

| 1,6-diisocyanatohexane (HDI) | 822-06-0 | C₈H₁₂N₂O₂ | Aliphatic isocyanate | 746 mg/kg | Automotive coatings |

Key Observations :

- Reactivity : Aromatic isocyanates (e.g., methylene bisphenyl isocyanate) exhibit slower reaction kinetics than aliphatic derivatives like bis(2-isocyanatoethyl) carbonate, which is advantageous in UV-stable coatings .

- Toxicity : HDI has a lower oral LD₅₀ (746 mg/kg ) than bis(2-isocyanatoethyl) carbonate, indicating higher acute toxicity .

Research Findings and Data

- Synthetic Utility: bis(2-isocyanatoethyl) carbonate’s dual isocyanate groups enable the formation of highly crosslinked polymers with improved mechanical properties compared to mono-isocyanates like HDI .

- Safety: Its decomposition products (NOₓ) necessitate stringent handling protocols compared to non-isocyanate carbonates like di(2-ethylhexyl) carbonate, which lacks such hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。